Ibrotamide

Description

Contextualizing Ibrotamide within Contemporary Chemical Biology and Medicinal Chemistry

This compound, chemically known as 2-bromo-2-ethyl-3-methylbutanamide, is a white crystalline solid. guidechem.comnih.gov Its molecular structure, featuring a bromine atom and an amide functional group, positions it as a compound of interest in the broader fields of chemical biology and medicinal chemistry. In chemical biology, compounds with specific structural motifs like this compound are often investigated as potential chemical tools to probe biological systems or as scaffolds for developing new chemical entities. mdpi.comuu.nlchemicalprobes.org The discipline of chemical biology aims to utilize chemical approaches to understand and manipulate protein function and other biological processes at a molecular level. mdpi.com

Similarly, within medicinal chemistry, the study of compounds such as this compound can contribute to the understanding of structure-property relationships, which is crucial for the rational design and synthesis of compounds with desired physicochemical profiles. uu.nl For instance, this compound has been cited in patent literature concerning the preparation of microparticles and compositions for transdermal or transmucosal administration, where it is listed among other amides. nih.govgoogle.com This inclusion suggests its relevance in research pertaining to chemical formulation and drug delivery systems, where its inherent chemical properties, rather than specific biological activities, are of primary interest for optimizing material characteristics. google.com

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is fundamentally driven by the objective of thoroughly characterizing its chemical and physical attributes. Researchers aim to precisely determine properties such as its melting point, boiling point, density, and vapor pressure, which are critical for understanding its behavior in various chemical processes and formulations. guidechem.comnih.gov

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14BrNO | guidechem.comnih.gov |

| Molecular Weight | 208.10 g/mol | guidechem.comnih.gov |

| Appearance | White crystalline solid | guidechem.com |

| Melting Point | 50.5 °C | guidechem.com |

| Boiling Point | 270.1 °C at 760 mmHg | guidechem.com |

| Density | 1.313 | guidechem.com |

| Flash Point | 117.2 °C | guidechem.com |

| Vapour Pressure | 0.00696 mmHg at 25 °C | guidechem.com |

| PSA (Polar Surface Area) | 43.09000 Ų | guidechem.comnih.gov |

| LogP (Predicted) | 1.59 | guidechem.com |

Furthermore, academic research explores the utility of this compound as a model compound or component in the development of advanced materials and chemical formulations. Its presence in patent applications related to drug delivery systems indicates an interest in its solubility parameters and compatibility within complex mixtures, which are key considerations in material science and chemical engineering. nih.govgoogle.com The objective is to leverage its specific chemical structure for potential applications in areas such as controlled release technologies or as a precursor in the synthesis of other chemical entities.

Methodological Frameworks in this compound Research Synthesis

The synthesis of this compound, an alpha-bromo amide, typically involves established organic chemistry methodologies. While detailed, specific synthetic routes for this compound are not extensively documented in the provided search results, the general principles for synthesizing compounds of this class can be inferred.

A common approach for synthesizing amides involves the reaction of a carboxylic acid or its activated derivatives (e.g., acid halides, esters, or anhydrides) with an amine. Given this compound's structure as 2-bromo-2-ethyl-3-methylbutanamide, the introduction of the bromine atom at the alpha-carbon (adjacent to the carbonyl group) is a critical step. This bromination can often be achieved through various methods, such as the Hell-Volhard-Zelinsky (HVZ) reaction if starting from the corresponding carboxylic acid, followed by amidation. Alternatively, it could involve the direct bromination of a pre-formed amide, often requiring specific reagents and conditions to achieve regioselectivity at the alpha-position. The precise sequence and choice of reagents would depend on the desired yield, purity, and stereochemical control. Such synthetic efforts are foundational in medicinal chemistry and chemical biology for generating novel compounds or optimizing existing scaffolds.

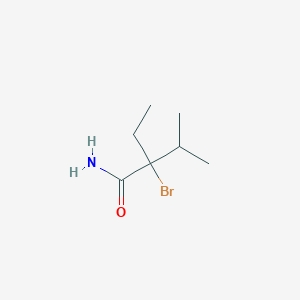

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-ethyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZUCYWIGWXZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861954 | |

| Record name | 2-Bromo-2-ethyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-14-8 | |

| Record name | Ibrotamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-ethyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBROTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09C8B34RDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ibrotamide and Its Analogues

Historical Evolution of Ibrotamide Synthetic Routes

Historically, the synthesis of simple amides typically involved the reaction of a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride) with an amine or ammonia (B1221849). For a compound like this compound, 2-bromo-2-ethyl-3-methylbutanamide, early synthetic routes would likely have focused on forming the amide bond and introducing the bromine atom.

One plausible historical approach could involve the bromination of a carboxylic acid precursor, followed by amidation. For example, the synthesis of 2-bromobutanamide, a close analogue, has been documented to involve the amidation of 2-bromo-butyric acid using ammonia in the presence of thionyl chloride (SOCl2). This method leverages the electrophilic activation of the carboxylic acid group by thionyl chloride to form an acid chloride intermediate, which then undergoes nucleophilic attack by ammonia to form the amide.

Alternatively, the amide might have been formed first, followed by α-bromination. Direct α-bromination of amides can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br2) under specific conditions, often involving radical or enolate chemistry. However, achieving selectivity for the desired α-position, especially with multiple possible bromination sites, could have been a challenge in early syntheses. These historical methods, while effective, often involved stoichiometric reagents, harsh reaction conditions, and generated significant by-products.

Contemporary Strategies in this compound Total Synthesis

Given the relatively simple structure of this compound compared to complex natural products, "total synthesis" in this context refers to efficient and optimized routes from readily available starting materials rather than de novo construction of a highly intricate scaffold. Contemporary strategies for compounds like this compound would emphasize efficiency, scalability, and improved selectivity.

Modern synthetic approaches could involve:

Catalytic Methods: Transition metal catalysis or organocatalysis could be employed for more selective bromination or C-C bond formation to construct the branched carbon skeleton. Catalytic methods are generally preferred for their efficiency and reduced waste.

Flow Chemistry: Continuous-flow synthesis, as demonstrated for ibuprofen (B1674241), can significantly reduce reaction times and improve control over reaction parameters, leading to higher yields and purities. ucl.ac.uk This approach could be beneficial for scaling up this compound production.

Chiral Synthesis: If a specific stereoisomer of this compound is desired (the given structure does not specify stereochemistry, but the presence of a chiral center at C2 makes stereoisomers possible), contemporary synthesis would employ asymmetric catalysis, chiral auxiliaries, or enzymatic resolutions to achieve enantioselective synthesis.

Design and Synthesis of this compound Derivatives and Prodrugs

Derivatives are compounds structurally related to a parent compound, often synthesized to explore improved properties. Prodrugs are pharmacologically inactive compounds that are converted into an active drug in vivo, typically to improve bioavailability, reduce toxicity, or enhance targeting. justia.com

While specific prodrugs of this compound are not widely detailed in general literature, the principles for their design can be applied. This compound, being an amide, offers sites for potential derivatization.

Amide Nitrogen Modification: The nitrogen atom of the amide could be a site for N-alkylation or acylation, leading to N-substituted this compound derivatives.

Bromine Substitution: The bromine atom is a reactive site that could be replaced by other functional groups (e.g., amines, alcohols, thiols) via nucleophilic substitution reactions, leading to a variety of this compound analogues.

Prodrug Design: If this compound itself were to be a prodrug, it would imply that it's converted to an active metabolite. Conversely, if a prodrug of this compound were desired, modifications could be made to its structure to alter its pharmacokinetic properties. For example, if solubility were an issue, a more hydrophilic moiety could be temporarily attached, as seen in some ibuprofen prodrugs google.com. The design of prodrugs often involves reversible linkages that can be cleaved metabolically (e.g., ester, carbonate, phosphate (B84403) linkages). justia.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. justia.com For this compound synthesis, these principles would guide the development of more sustainable routes.

| Principle | Application to this compound Synthesis |

|---|---|

| 1. Prevention | Designing synthetic routes that prevent waste generation rather than treating it afterward. This could involve highly atom-economical reactions. google.comjustia.com |

| 2. Atom Economy | Maximizing the incorporation of all starting materials into the final this compound product, minimizing by-products. For instance, direct amidation could be more atom-economical than routes involving activated acid derivatives that generate stoichiometric waste. google.comjustia.com |

| 3. Less Hazardous Chemical Syntheses | Developing methods that use and generate substances with little or no toxicity. This is crucial for reagents, solvents, and intermediates. justia.comlegislation.gov.uk |

| 4. Designing Safer Chemicals | Ensuring that this compound itself, and any intermediates, are designed with minimal toxicity. (Note: This principle applies to the product this compound, not its synthesis method, but it's a core green chemistry principle). justia.com |

| 5. Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) or using innocuous alternatives (e.g., water, supercritical CO2, ionic liquids, or bio-derived solvents). justia.comusitc.gov |

| 6. Design for Energy Efficiency | Minimizing energy requirements by conducting reactions at ambient temperature and pressure, or using catalytic methods that require less energy. justia.com |

| 7. Use of Renewable Feedstocks | Utilizing raw materials derived from renewable resources rather than depleting fossil fuels. While the core of this compound is a simple alkyl chain, efforts could be made to source precursors from biomass. justia.com |

| 8. Reduce Derivatives | Minimizing unnecessary derivatization steps (e.g., use of protecting/deprotecting groups) that require additional reagents and generate waste. google.comjustia.com |

| 9. Catalysis | Employing catalytic reagents (homogeneous or heterogeneous) which are superior to stoichiometric reagents, leading to higher efficiency and reduced waste. justia.com |

| 10. Design for Degradation | Designing this compound to break down into innocuous degradation products at the end of its function, preventing environmental persistence. (Note: This applies to the product this compound). justia.com |

| 11. Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control of processes to prevent the formation of hazardous substances. justia.com |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms in a chemical process to minimize the potential for accidents like releases, explosions, and fires. google.comjustia.com |

For this compound, specifically, a green synthesis would involve exploring catalytic bromination methods to avoid elemental bromine or highly corrosive brominating agents, optimizing amide formation for high atom economy, and using greener solvents or solvent-free conditions.

Rigorous Analytical and Spectroscopic Characterization of Ibrotamide in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for the definitive structural elucidation of organic compounds, including Ibrotamide. These methods provide detailed insights into the molecular framework, functional groups, and connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies mit.edupages.dev. When infrared radiation is absorbed, molecular bonds vibrate at specific frequencies, producing a unique spectrum pages.dev. For this compound, key functional groups include the amide (C=O and N-H) and the C-Br bond. The carbonyl stretch (C=O) of the amide typically appears as a strong absorption band in the 1630-1690 cm⁻¹ region, while N-H stretching vibrations would be observed around 3100-3500 cm⁻¹ libretexts.orgspectroscopyonline.com. The presence of C-H stretching vibrations above and below 3000 cm⁻¹ would indicate the presence of both unsaturated (if any) and saturated carbons, respectively spectroscopyonline.com. The "fingerprint region" below 1500 cm⁻¹ contains a complex pattern of peaks unique to each compound, serving as a molecular "fingerprint" for identification by comparison with reference spectra pages.dev.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance, providing insights into its electronic transitions and the presence of chromophores ethz.chfaccts.de. While this compound, being an aliphatic bromoamide, might not exhibit strong absorption in the typical UV-Vis range unless it contains conjugated systems, this technique can still be employed for quantitative analysis if a chromophore is present or derivatization is performed ethz.chcsic.esresearchgate.net.

Chromatographic and Separation Science Methodologies for this compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as those encountered in pharmaceutical formulations or biological samples.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely employed and highly effective method for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and high throughput mdpi.comalliedacademies.orgresearchgate.net. In the context of this compound, HPLC has been used in transdermal absorption studies to analyze drug distribution within skin layers, indicating its utility in separating this compound from biological matrix components creative-proteomics.comsigmaaldrich.comresearchgate.net. Typically, reversed-phase C18 columns are preferred for compounds of moderate polarity like this compound mdpi.comalliedacademies.org. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphoric acid), with optimized pH and flow rates to achieve optimal separation and retention mdpi.comijrpc.comalliedacademies.orgjapsonline.comresearchgate.net. UV detection is commonly used, with the detection wavelength chosen based on the compound's absorption characteristics mdpi.comijrpc.comalliedacademies.orgresearchgate.net. The retention time and peak area of this compound in a chromatogram are crucial for its identification and quantification.

Quantitative Analytical Methods for this compound in Biological and Experimental Matrices

Quantitative analysis of this compound in biological and experimental matrices is critical for understanding its behavior in various research settings, such as pharmacokinetic studies or in vitro experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS is the predominant analytical method for the quantitative determination of drugs and their metabolites in complex biological matrices due to its exceptional specificity, sensitivity, and throughput mit.eduresearchgate.netrsc.orgthermofisher.com. For this compound, this technique would involve chromatographic separation (LC) followed by mass spectrometric detection (MS/MS), which provides highly selective and sensitive quantification by monitoring specific mass transitions of the analyte thermofisher.comnih.gov.

Sample Preparation : A critical step in quantitative analysis of biological matrices (e.g., plasma, urine, tissue homogenates) is sample preparation, which aims to remove interfering substances and concentrate the analyte sigmaaldrich.commit.eduethz.ch. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) sigmaaldrich.comspectroscopyonline.com. The choice of method depends on the matrix and the physicochemical properties of this compound.

Method Validation : Quantitative analytical methods for biological samples undergo rigorous validation to ensure their reliability. Key validation parameters include linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effects, and stability mdpi.comethz.chthermofisher.com. For instance, recovery rates for drugs extracted from biological matrices are typically evaluated to ensure efficient analyte extraction mdpi.commit.eduresearchgate.net.

Applications : LC-MS/MS is widely applied in drug discovery and development for pharmacokinetic (PK) and drug metabolism studies, where the precise quantification of a compound like this compound in various biological fluids is essential researchgate.netrsc.orgthermofisher.com.

High-Resolution Mass Spectrometry Applications in this compound Research

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling precise determination of elemental composition and detailed structural information, which is invaluable in this compound research.

Accurate Mass Determination and Elemental Composition : HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions to several decimal places researchgate.netbioanalysis-zone.comnih.gov. This high mass accuracy allows for the unambiguous assignment of the elemental composition of this compound (C7H14BrNO) and its potential impurities or metabolites, significantly narrowing down the number of possible chemical formulas researchgate.netbioanalysis-zone.comcarlroth.comorganicchemistrydata.org.

Fragmentation Studies and Structural Confirmation : HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), can generate characteristic fragmentation patterns researchgate.netbioanalysis-zone.com. By analyzing the exact masses of these fragment ions, researchers can deduce the connectivity within the this compound molecule and confirm its proposed structure spectroscopyonline.combioanalysis-zone.com. This is particularly useful for identifying unknowns or confirming the structure of synthesized intermediates.

Impurity Profiling and Metabolite Identification : In pharmaceutical research, HRMS is crucial for detecting and identifying trace impurities in drug substances and products, as well as for characterizing metabolites formed during in vivo biotransformation researchgate.netthermofisher.comnih.gov. Its ability to resolve isobaric compounds and detect small mass changes makes it highly effective for these complex analytical challenges bioanalysis-zone.comnih.govnih.gov. For this compound, HRMS could be used to identify synthetic byproducts or degradation products, and to elucidate the structures of any metabolites formed in biological systems.

Computational Chemistry and Molecular Modeling in Ibrotamide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand), such as Ibrotamide, when bound to a larger molecule (receptor), typically a protein or enzyme, to form a stable complex researchgate.neteuropeanreview.org. This technique is crucial for understanding molecular recognition and predicting binding affinities researchgate.net.

In the context of this compound research, molecular docking studies would aim to:

Predict Binding Modes: Determine how this compound fits into the active site or binding pocket of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions researchgate.net.

Estimate Binding Affinity: Calculate a docking score that correlates with the strength of the interaction between this compound and its target, allowing for the ranking of different binding poses or comparison with other compounds nih.govmdpi.com.

Identify Potential Targets: If the biological target of this compound is unknown or if new targets are being explored, docking can be used in virtual screening campaigns against libraries of protein structures to identify potential binding partners indianabiosciences.org.

Typical Data Generated from Molecular Docking Studies:

| Data Type | Description | Example Values (Illustrative) |

| Docking Score | Quantitative measure of binding affinity (e.g., MolDock score, Glide score) | -110.2253 to -84.6748 kcal/mol nih.gov |

| Binding Pose | 3D coordinates of the ligand within the receptor's binding site | Visual representation |

| Interacting Residues | Amino acids in the receptor that form contacts with the ligand | Lys198, Arg17, Ser111, Tyr194, Asp181, Gly225 (example for a different ligand) mdpi.com |

| Interaction Types | Specific non-covalent interactions (e.g., H-bonds, hydrophobic, π-stacking) | Hydrogen bonding, hydrophobic interactions mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into their structural, dynamical, and thermodynamical properties mdpi.com. Unlike static docking, MD captures the dynamic nature of both the ligand (this compound) and its target protein, offering a more realistic view of their interactions mdpi.comarxiv.org.

For this compound, MD simulations would be employed to:

Conformational Analysis: Study the flexibility and preferred conformations of this compound in different environments (e.g., in solution, bound to a protein) mdpi.com.

Binding Dynamics: Investigate the stability of the this compound-protein complex over time, observing how the ligand adapts to the protein's binding site and how the protein's conformation changes upon ligand binding mdpi.comnih.gov.

Water-Mediated Interactions: Analyze the role of water molecules in the binding interface, which can be crucial for binding affinity and specificity.

Ligand Unbinding/Binding Pathways: Explore the pathways by which this compound might enter or exit a protein's binding site, providing mechanistic understanding.

Typical Data Generated from Molecular Dynamics Simulations:

| Data Type | Description | Example Values (Illustrative) |

| Root Mean Square Deviation (RMSD) | Measure of structural deviation over time, indicating stability of complex or ligand | Typically in Ångströms (e.g., 1-3 Å for stable complex) nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measure of atomic flexibility, indicating dynamic regions of the protein or ligand | Typically in Ångströms (e.g., higher values indicate more flexibility) nih.gov |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained | 0-100% |

| Interaction Energies | Decomposition of interaction energies (e.g., van der Waals, electrostatic) | In kcal/mol or kJ/mol |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, often based on Density Functional Theory (DFT), delve into the electronic structure of molecules, providing a deeper understanding of their properties and reactivity aspbs.commdpi.com. These methods are essential for predicting chemical behavior that cannot be fully captured by classical force fields used in docking and MD simulations mdpi.com.

For this compound, quantum chemical calculations would be used to:

Electronic Structure Analysis: Determine the electron density distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential surface, which are critical for understanding intermolecular interactions researchgate.net.

Reactivity Predictions: Identify reactive sites within the this compound molecule, predict its susceptibility to various chemical reactions (e.g., nucleophilic or electrophilic attack), and analyze reaction mechanisms mdpi.comvscht.czchemrxiv.org.

Spectroscopic Property Prediction: Predict NMR, IR, or UV-Vis spectra, which can aid in the experimental characterization and validation of this compound or its derivatives.

Acidity/Basicity: Calculate pKa values or other descriptors related to the compound's acidic or basic properties, influencing its ionization state and biological activity.

Typical Data Generated from Quantum Chemical Calculations:

| Data Type | Description | Example Values (Illustrative) |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to electron donation/acceptance | Typically in eV (e.g., HOMO: -5.5 eV, LUMO: -0.8 eV) |

| Electrostatic Potential (MEP) | Map of charge distribution, indicating regions of positive and negative charge | Visual representation (e.g., red for negative, yellow for positive) researchgate.net |

| Atomic Charges | Partial charges on individual atoms, influencing electrostatic interactions | Typically in electron units (e.g., -0.5 to +0.5) |

| Reactivity Indices | Fukui functions, local softness, indicating reactive sites | Numerical values (e.g., s+, s-) mdpi.com |

In Silico Screening and Virtual Library Design for this compound Analogues

In silico screening (also known as virtual screening) is a computational technique used to rapidly search large databases of chemical compounds to identify potential drug candidates or compounds with desired properties wuxibiology.comnih.govresearchgate.net. Virtual library design involves creating theoretical collections of molecules that can be synthesized or are likely to possess specific characteristics sygnaturediscovery.comcreative-biolabs.com.

For this compound, these methods would be applied to:

Hit Identification: Screen vast virtual libraries to find compounds structurally similar to this compound or those predicted to interact with the same biological targets, potentially leading to new hits indianabiosciences.org.

Lead Optimization: Design or identify this compound analogues with improved potency, selectivity, or physicochemical properties by systematically modifying its structure and predicting the impact of these changes wuxibiology.comsygnaturediscovery.com.

Scaffold Hopping: Discover novel chemical scaffolds that mimic the biological activity of this compound but possess different core structures, potentially overcoming intellectual property issues or improving drug-like properties sygnaturediscovery.com.

Focused Library Design: Construct smaller, more targeted libraries enriched with compounds likely to exhibit specific activities based on this compound's known or predicted mechanism sygnaturediscovery.com.

Typical Data Generated from In Silico Screening and Virtual Library Design:

| Data Type | Description | Example Values (Illustrative) |

| Hit Rate | Percentage of compounds identified as hits from a virtual screen | 5-20% |

| Enrichment Factor | Measure of how well active compounds are prioritized over inactives | >1 (higher is better) |

| Physicochemical Property Filters | Rules applied to filter compounds based on properties like molecular weight, logP, H-bond donors/acceptors | MW < 500 Da, LogP < 5 mdpi.comsygnaturediscovery.com |

| Number of Compounds Screened | Scale of the virtual library evaluated | Millions to billions wuxibiology.com |

Cheminformatics and Machine Learning Approaches in this compound Discovery

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address problems in chemistry, particularly in the context of chemical information and data mdpi.comnih.govresearchgate.net. Machine learning (ML) algorithms, a subset of Artificial Intelligence, are increasingly integrated into cheminformatics to analyze complex chemical data, identify patterns, and make predictions mdpi.comnih.govnuvisan.com.

In this compound discovery, cheminformatics and ML would be used to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop predictive models that correlate the structural features of this compound and its analogues with their biological activities or properties mdpi.comnih.govresearchgate.net. This can guide the design of more potent or selective compounds.

Property Prediction: Predict various physicochemical properties (e.g., solubility, permeability) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound and its potential derivatives, reducing the need for extensive experimental testing researchgate.netnuvisan.com.

Chemical Space Exploration: Map and navigate the chemical space around this compound to identify novel compounds with desired characteristics mdpi.comwuxibiology.com.

Generative Chemistry: Employ ML models to de novo design new this compound-like molecules with optimized properties, suggesting innovative chemical structures nuvisan.com.

Data Mining and Analysis: Process and extract meaningful insights from large datasets of chemical structures and associated biological data related to this compound or similar compounds nih.govresearchgate.net.

Typical Data Generated from Cheminformatics and Machine Learning:

| Data Type | Description | Example Values (Illustrative) |

| QSAR Model Accuracy | Statistical metrics (e.g., R², RMSE) indicating model performance | R² > 0.7, RMSE < 0.5 |

| Predicted Properties | Numerical predictions for various properties (e.g., LogP, pIC50, solubility) | LogP: 2.5, pIC50: 7.2 |

| Molecular Descriptors | Numerical representations of molecular structure used in models | 2D fingerprints, topological indices mdpi.com |

| Activity Cliffs | Identification of small structural changes leading to large activity changes | Visual representation or data points |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ibrotamide

In Vitro Structure-Activity Relationship Investigations

In Vivo Structure-Activity Relationship Assessments in Non-Human Models

Similarly, detailed in vivo structure-activity relationship assessments of Ibrotamide in non-human models, which would typically involve studying how structural modifications affect its hypnotic or sedative efficacy, pharmacokinetics, or pharmacodynamics in living organisms, are not found in the search results. Information regarding specific animal models used, dose-response curves, or comparative efficacy data for this compound analogues is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

The development and application of Quantitative Structure-Activity Relationship (QSAR) models typically involve correlating chemical descriptors of a series of compounds with their biological activities to predict the activity of new analogues. For this compound, there is no readily available published research detailing QSAR modeling specifically performed for its analogues, which would provide insights into the physicochemical properties crucial for its hypnotic/sedative activity.

Conformational Analysis and its Impact on Biological Activity

Conformational analysis explores the three-dimensional shapes of molecules and how these shapes influence their biological interactions and activity. While the general principles of conformational analysis are well-established in medicinal chemistry, specific studies detailing the conformational preferences of this compound and how these conformations contribute to its hypnotic or sedative biological activity are not publicly documented.

Mechanistic Elucidation of Ibrotamide S Biological Actions in Non Human Systems

Identification and Validation of Molecular Targets

The foundational step in understanding a compound's mechanism of action is the identification of its specific molecular targets. This involves a range of in vitro techniques, such as affinity chromatography, protein microarrays, and computational modeling, to pinpoint proteins or other macromolecules with which the compound interacts. Subsequent validation in cellular and animal models is crucial to confirm these interactions and their biological relevance. However, no such studies detailing the molecular targets of Ibrotamide have been identified in the public domain.

Biochemical Pathway Modulation and Enzyme Kinetics

Once a molecular target is validated, research typically proceeds to investigate how the compound's binding to this target modulates biochemical pathways. This could involve the activation or inhibition of enzymatic activity, interference with protein-protein interactions, or alteration of signaling cascades. Enzyme kinetics studies are instrumental in quantifying the compound's effect on its target enzyme, determining parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This quantitative data is essential for understanding the compound's potency and selectivity. The scientific literature does not currently contain such data for this compound.

Cellular and Subcellular Mechanistic Investigations

The effects of a compound at the molecular level ultimately manifest as changes in cellular behavior. Cellular and subcellular investigations aim to elucidate these changes, which may include alterations in cell proliferation, apoptosis, differentiation, or morphology. Techniques such as high-content imaging, flow cytometry, and various cellular assays are employed to observe these effects. Furthermore, subcellular fractionation and microscopy can reveal the compound's localization within the cell and its impact on specific organelles. For this compound, there is a notable absence of published research in these areas.

Omics-Based Approaches for Mechanistic Discovery

Modern biomedical research frequently employs "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of a compound's effects. These high-throughput methods can reveal global changes in gene expression, protein abundance, and metabolite levels, providing unbiased insights into the pathways and processes affected by the compound. Such comprehensive datasets are invaluable for generating new hypotheses about a compound's mechanism of action. A search of scientific databases indicates that no omics-based studies on this compound have been published.

Preclinical Efficacy Studies of Ibrotamide in Non Human Research Models

In Vitro Efficacy Assays in Relevant Cell-Based Systems

In vitro efficacy assays utilize cell-based systems to investigate a compound's biological activity at a cellular or molecular level. These assays can provide initial insights into a compound's potential targets, potency, and selectivity. They often involve various cell lines, including disease-specific models, to assess effects such as cell viability, proliferation, apoptosis, or modulation of specific pathways. While the general principles and methodologies for conducting such assays are well-documented mdpi.commdpi.comfda.govcarcinotech.comevotec.com, specific data or detailed findings regarding Ibrotamide's performance in relevant cell-based systems are not available in the public domain search results.

Development and Characterization of Novel Preclinical Efficacy Models

The development and characterization of novel preclinical efficacy models are ongoing efforts in pharmaceutical research, driven by the need for more predictive and translatable models that better reflect human disease pathology tno.nloncodesign-services.comtranscurebioservices.comnih.govresearchgate.netcarcinotech.com. These advancements aim to overcome limitations of traditional models and improve the success rate of drug candidates in clinical trials. While there is a continuous evolution in creating and validating advanced preclinical models, including patient-derived xenografts (PDX) and humanized mouse models transcurebioservices.comnih.govresearchgate.net, no information was retrieved concerning the development or characterization of novel preclinical efficacy models specifically for the evaluation of this compound.

Metabolic Fate and Pathway Analysis of Ibrotamide in Non Human Biological Systems

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in vivo nuvisan.comif-pan.krakow.pl. These assays typically involve incubating the test compound with subcellular fractions, such as liver microsomes or hepatocytes, from various non-human animal species (e.g., mouse, rat, dog, monkey) srce.hrnuvisan.comif-pan.krakow.pl. Metabolic stability is quantified by parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint), which reflect the compound's susceptibility to biotransformation srce.hrnih.govif-pan.krakow.pl. A rapid biotransformation rate, indicated by a short half-life, suggests a compound is quickly metabolized, potentially leading to reduced exposure to the parent compound and the formation of various metabolites srce.hr.

Metabolite identification, often performed using high-resolution mass spectrometry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), aims to characterize the chemical structures of the formed metabolites evotec.comnuvisan.com. This process is critical for understanding the metabolic pathways and for assessing potential differences in metabolic profiles across species evotec.com. For Ibrotamide, a compound classified as an amide googleapis.comgoogle.comgoogle.comgoogleapis.com, typical metabolic reactions might include hydrolysis or oxidative processes, common for this chemical class. However, specific in vitro metabolic stability data or identified metabolites for this compound in non-human systems are not detailed in the available literature.

Example of data typically presented in metabolic stability studies (Hypothetical for illustrative purposes, not specific to this compound):

| Species (Liver Microsomes) | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | [Data not available] | [Data not available] |

| Mouse | [Data not available] | [Data not available] |

| Dog | [Data not available] | [Data not available] |

In Vivo Metabolic Profiling in Non-Human Animal Models

For this compound, specific data detailing its in vivo metabolic profile, including the identification and quantification of major metabolites in various non-human animal models (e.g., rats, mice, dogs), are not provided in the current search results. Comprehensive in vivo studies would typically involve techniques like LC-MS/MS to characterize metabolites in collected biological samples bioivt.com.

Example of data typically presented in in vivo metabolic profiling (Hypothetical for illustrative purposes, not specific to this compound):

| Species | Route of Administration | Major Metabolites Identified | Excretion Route (Primary) | % Administered Dose Excreted (24h) |

| Rat | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Dog | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of xenobiotics, including drug compounds, is primarily mediated by a limited number of enzyme systems broadly categorized into Phase I and Phase II reactions srce.hrmdpi.comnih.govmdpi.com. Phase I enzymes, such as cytochrome P450 (CYP) monooxygenases, typically catalyze oxidation, reduction, and hydrolysis reactions, converting lipophilic compounds into more polar derivatives srce.hrnih.govmdpi.comyoutube.com. Phase II enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases, facilitate conjugation reactions, attaching endogenous molecules (e.g., glucuronic acid, sulfate) to Phase I metabolites or the parent compound, further increasing their hydrophilicity and facilitating excretion srce.hrnih.govmdpi.comresearchgate.net.

Given that this compound is an amide googleapis.comgoogle.comgoogle.comgoogleapis.com, it is plausible that amidase enzymes could be involved in its hydrolysis. Additionally, CYP enzymes are extensively involved in the metabolism of a wide range of drugs and xenobiotics, including amides nih.gov. UGTs are also key players in the biotransformation of drugs and endogenous compounds through glucuronidation nih.govresearchgate.netnih.govnih.gov. However, specific studies identifying the particular CYP isoforms, UGT isoforms, or other enzymes responsible for this compound's biotransformation are not available in the provided information.

Impact of this compound on Endogenous Metabolic Pathways in Research Models

The impact of a compound on endogenous metabolic pathways in research models is assessed through metabolomic profiling, which involves the quantitative analysis of small molecules in biological samples to understand their relation to physiological or pathophysiological changes nih.govmdpi.combiorxiv.orgfrontiersin.org. Such studies can reveal how a xenobiotic interacts with and potentially alters the normal functioning of an organism's metabolic networks researchgate.netfrontiersin.orgnih.govplos.org. This is particularly relevant for identifying potential off-target effects or disruptions to critical biological processes.

While metabolomic profiling is a powerful tool to uncover novel mechanisms and identify biomarkers mdpi.comfrontiersin.org, there is no specific information available in the provided search results detailing the impact of this compound on endogenous metabolic pathways in non-human research models. Studies in this area would typically involve comparing the metabolomic profiles of treated and untreated animal models to identify significant changes in endogenous metabolites and affected pathways nih.govmdpi.combiorxiv.orgfrontiersin.orgnih.govplos.org.

Future Directions and Emerging Avenues in Ibrotamide Research

Integration of Advanced Experimental and Computational Approaches

The future exploration of Ibrotamide could significantly benefit from the synergistic integration of advanced experimental and computational approaches. Computational chemistry, including molecular modeling and simulations, offers powerful tools to predict and understand the interactions of small molecules with biological targets nih.govbeilstein-journals.orgmdpi.com. For a compound like this compound, this could involve:

Molecular Docking and Dynamics Simulations: These techniques could be employed to predict potential binding sites and affinities of this compound with a wide range of proteins, including receptors, enzymes, and ion channels, beyond its historically recognized targets. This would involve simulating the compound's behavior in a biological environment to understand its conformational changes and stability when interacting with macromolecules beilstein-journals.org.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between this compound's chemical structure and its observed biological activities (or predicted activities), QSAR models could be developed. These models would be crucial for guiding the design of new this compound analogs with improved potency, selectivity, or altered pharmacokinetic properties beilstein-journals.org.

Virtual Screening: Leveraging large chemical libraries and computational algorithms, virtual screening could identify novel biological targets that this compound might modulate, or conversely, identify other compounds structurally similar to this compound that exhibit desirable properties nih.govbeilstein-journals.orgfrontiersin.org.

Experimentally, advanced techniques would complement these computational predictions. For instance, high-resolution structural biology methods like X-ray crystallography or Cryo-electron microscopy (Cryo-EM) could be used to determine the precise binding mode of this compound with any newly identified protein targets, validating computational predictions and providing atomic-level insights for further optimization. Biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could quantify binding kinetics and thermodynamics, providing essential data for drug development socioeco.org. The iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery, enabling efficient exploration of chemical space and target interactions socioeco.org.

Exploration of Novel Biological Targets and Therapeutic Applications

Given this compound's historical classification as a hypnotic, sedative, and diuretic, future research could aim to elucidate its precise molecular mechanism of action and explore potential novel biological targets. While the compound was previously associated with central nervous system effects and diuresis, a deeper understanding of its interaction with specific proteins could uncover new therapeutic applications or refine existing ones.

Target Deconvolution: Modern proteomic and genomic screening technologies could be utilized to identify the specific proteins or pathways that this compound interacts with, moving beyond broad pharmacological classifications. This could involve affinity chromatography coupled with mass spectrometry or functional genomic screens ibo.org.

Repurposing Opportunities: Computational drug repurposing approaches could analyze this compound's known properties and predicted interactions against databases of disease-associated targets to identify new indications for which the compound might be effective nih.gov. For example, if this compound is found to modulate a specific ion channel, it might be investigated for channelopathy-related disorders.

Neuropharmacology Re-evaluation: While its use as a hypnotic/sedative is noted, a contemporary re-evaluation could involve studying its interaction with specific neurotransmitter receptors (e.g., GABA receptors, serotonin (B10506) receptors) or ion channels in greater detail, using advanced neurophysiological assays. This could lead to the development of more selective agents with fewer side effects.

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a fundamental tool in modern drug discovery, allowing for the rapid assessment of large compound libraries against specific biological targets bmglabtech.comjapsonline.com. Although no specific HTS studies for this compound were found in the provided search results, its chemical structure makes it amenable to such approaches.

Phenotypic and Target-Based Screening: this compound could serve as a starting point for screening campaigns. In a phenotypic screen, its effects on cellular processes or disease models could be observed without a predefined target. In a target-based screen, if a specific protein target for this compound is identified (e.g., through methods discussed in 9.2), large libraries of compounds could be screened to find more potent or selective modulators of that target, potentially leading to the discovery of novel chemical scaffolds bmglabtech.com.

Lead Optimization: If this compound or its analogs are identified as "hits" in screening campaigns, lead optimization strategies would be employed. This involves systematically modifying the chemical structure to improve drug-like properties, such as potency, selectivity, metabolic stability, and bioavailability mdpi.combmglabtech.com. Techniques like structure-activity relationship (SAR) studies, fragment-based drug design, and computational chemistry (as in 9.1) would be integral to this process. The goal is to refine the "hit" into a "lead compound" with an optimal balance of properties for further preclinical development bmglabtech.com.

ADME/Tox Screening: High-throughput methods for assessing absorption, distribution, metabolism, excretion (ADME), and toxicology profiles are crucial early in the drug discovery pipeline google.com. These screens would help identify potential liabilities of this compound or its derivatives, allowing for early optimization to avoid late-stage failures.

Innovative Methodologies for this compound Analog Development

The development of novel this compound analogs is a critical aspect of future research, aiming to enhance its therapeutic potential and overcome any limitations of the parent compound.

Structure-Guided Design: Once the binding mode of this compound to a target protein is understood (e.g., through crystallography or molecular docking), structure-guided design principles can be applied. This involves rational modifications to the this compound scaffold to improve interactions with the target, enhance potency, or reduce off-target effects beilstein-journals.org.

Combinatorial Chemistry and Parallel Synthesis: These synthetic methodologies allow for the rapid generation of diverse libraries of this compound derivatives. By systematically varying substituents around the core structure, a wide range of analogs can be created and then screened for desired properties researchgate.net.

Bioisosteric Replacement: This strategy involves substituting parts of the this compound molecule with different atoms or groups that have similar physicochemical properties but may offer improved metabolic stability, reduced toxicity, or enhanced binding affinity.

Fragment-Based Drug Discovery (FBDD): While typically used for de novo drug discovery, FBDD principles could be applied to this compound. Small fragments of the this compound molecule could be explored for their weak binding to targets, and then grown or linked to create more potent compounds, potentially leading to novel chemical entities inspired by this compound's core structure.

These innovative methodologies, combined with a deeper understanding of this compound's pharmacology, could pave the way for its re-emergence as a compound of interest in contemporary medicinal chemistry.

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Parameter | Method | Reference Standard |

|---|---|---|

| Purity | HPLC (UV detection) | USP guidelines |

| Structural Confirmation | NMR (1H/13C), FT-IR | PubChem CID |

| Bioavailability | LC-MS/MS | FDA Bioanalytical Guidance |

Q. Table 2. Common Pitfalls in this compound Research

| Issue | Mitigation Strategy |

|---|---|

| Low synthetic yield | Optimize catalyst loading (e.g., Pd/C ratio) |

| Off-target effects | Proteome-wide activity screening (e.g., KINOMEscan) |

| PK variability | Use isogenic animal models to reduce genetic noise |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.